molecular formula C13H15IN2O B1414248 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole CAS No. 2004573-97-9

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole

Cat. No.: B1414248
CAS No.: 2004573-97-9
M. Wt: 342.18 g/mol
InChI Key: IFQOWCOHMXKQOF-UHFFFAOYSA-N
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Description

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of an iodobenzyl group attached to the pyrazole ring, along with a propoxy substituent

Preparation Methods

The synthesis of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole typically involves several steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Mechanism of Action

The mechanism of action of 1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

1-(4-Iodo-benzyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable subject of research.

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]-4-propoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c1-2-7-17-13-8-15-16(10-13)9-11-3-5-12(14)6-4-11/h3-6,8,10H,2,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQOWCOHMXKQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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